molecular formula C19H19NO2 B13700490 Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate

Cat. No.: B13700490
M. Wt: 293.4 g/mol
InChI Key: ISYWWXVQISHBGG-UHFFFAOYSA-N
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Description

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a phenyl group attached to a hexahydro-s-indacenyl carbamate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate typically involves the reaction of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide

Comparison: Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

phenyl N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(22-15-8-2-1-3-9-15)20-18-16-10-4-6-13(16)12-14-7-5-11-17(14)18/h1-3,8-9,12H,4-7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYWWXVQISHBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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